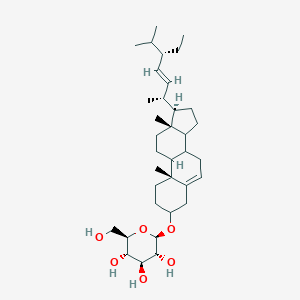

Stigmasterol glucoside

Übersicht

Beschreibung

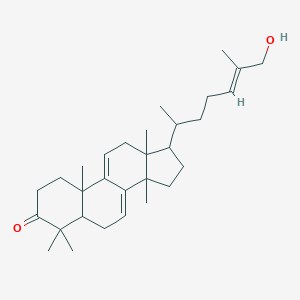

Stigmasterol-Glukosid ist ein natürlich vorkommendes Sterolglykosid, das in verschiedenen Pflanzenarten gefunden wird. Es ist ein Derivat von Stigmasterol, einem Phytosterol, und bekannt für seine signifikanten biologischen Aktivitäten, darunter antioxidative und entzündungshemmende Eigenschaften . Die Verbindung hat die Summenformel C35H58O6 und ein Molekulargewicht von 574,83 g/mol .

Wissenschaftliche Forschungsanwendungen

Stigmasterol-Glukosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird für seine Rolle in der Zellmembranstruktur und -funktion untersucht.

Medizin: Wird für sein Potenzial bei der Behandlung von Entzündungskrankheiten und als Antioxidans untersucht.

Industrie: Wird aufgrund seiner vorteilhaften Eigenschaften in der Formulierung von Kosmetika und Nahrungsergänzungsmitteln verwendet.

Wirkmechanismus

Die biologischen Wirkungen von Stigmasterol-Glukosid sind in erster Linie auf seine Fähigkeit zurückzuführen, Enzyme wie 5α-Reduktase zu hemmen . Diese Hemmung reduziert die Umwandlung von Testosteron in Dihydrotestosteron, das an Erkrankungen wie gutartiger Prostatahyperplasie beteiligt ist. Die Verbindung interagiert auch mit Zellmembrankomponenten, wodurch die Membranstabilität und -funktion verbessert werden.

Wirkmechanismus

Target of Action

Stigmasterol glucoside primarily targets pancreatic β-cells . It has been shown to interact with these cells, which play a crucial role in insulin secretion and sensitivity . Additionally, it acts as an inhibitor of 5α-reductase, an enzyme involved in steroid metabolism .

Mode of Action

This compound interacts with its targets by preventing the accumulation of free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in pancreatic β-cells . This interaction results in the inhibition of early apoptosis, promotion of actin reorganization, and improvement of insulin secretion in cells exposed to glucolipotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to greatly reduce the transcriptional level of TNF-α and the protein levels of a series of downstream effectors of VEGFR-2 signaling . Moreover, it has been found to activate antioxidant enzymes such as superoxide dismutase, catalase, and glutathione, while inhibiting lipid peroxidation through the activation of Nrf2 and Nrf2/heme oxygenase-1 (HO-1) signaling pathways .

Pharmacokinetics

It is known that the bioavailability of phytosterols, including this compound, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in pancreatic β-cells . This leads to the inhibition of early apoptosis, increased total insulin, promoted actin reorganization, and improved insulin secretion in cells exposed to glucolipotoxicity .

Biochemische Analyse

Biochemical Properties

Stigmasterol glucoside interacts with the enzyme 5α-reductase, acting as an inhibitor . This interaction is significant as 5α-reductase plays a crucial role in the conversion of testosterone into dihydrotestosterone, a more potent androgen .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent the increase in both free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in INS-1 cells, a rat insulinoma cell line . This suggests that this compound can influence cell function by modulating cholesterol levels and oxidative stress.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with 5α-reductase. By inhibiting this enzyme, this compound can potentially influence the levels of dihydrotestosterone, thereby affecting processes regulated by this hormone .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in INS-1 cells . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the steroid metabolism pathway through its interaction with 5α-reductase . By inhibiting this enzyme, this compound can potentially influence the conversion of testosterone into dihydrotestosterone.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Stigmasterol-Glukosid kann durch Glykosylierung von Stigmasterol synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Reaktion von Stigmasterol mit einem geeigneten Glykosyldonor in Gegenwart eines sauren Katalysators. Übliche Glykosyldonoren umfassen Glucosederivate wie Acetobromoglucose. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Selektivität zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Stigmasterol-Glukosid erfolgt oft durch Extraktion aus Pflanzenquellen. Pflanzen wie Phyllanthus urinaria sind dafür bekannt, hohe Mengen dieser Verbindung zu enthalten . Das Extraktionsverfahren umfasst die Mazeration des Pflanzenmaterials in Lösungsmitteln wie Ethanol, gefolgt von der Reinigung mittels chromatographischer Techniken, um die reine Verbindung zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Stigmasterol-Glukosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppen in Carbonylgruppen umwandeln, wobei häufig Reagenzien wie Chromtrioxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Doppelbindungen in der Sterolstruktur in Einfachbindungen umzuwandeln, typischerweise unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Die Hydroxylgruppe im Glukosidanteil kann durch andere funktionelle Gruppen substituiert werden, indem Reagenzien wie Tosylchlorid verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid in Essigsäure.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.

Substitution: Tosylchlorid in Pyridin.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von gesättigten Sterolderivaten.

Substitution: Bildung von tosylierten Glucosiden.

Vergleich Mit ähnlichen Verbindungen

Stigmasterol-Glukosid ist im Vergleich zu anderen Sterolglykosiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Sitosterol-Glukosid: Ein weiteres Pflanzensterolglykosid mit ähnlichen antioxidativen Eigenschaften.

Campesterol-Glukosid: Bekannt für seine cholesterolsenkende Wirkung.

Brassicasterol-Glukosid: In verschiedenen Gemüsesorten enthalten und hat ähnliche gesundheitliche Vorteile.

Stigmasterol-Glukosid zeichnet sich durch seine potente Hemmung von 5α-Reduktase und seine signifikanten entzündungshemmenden Eigenschaften aus .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDLOXMZIGUBKM-AUGXRQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289039 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-26-8 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

![(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B218239.png)

![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)